Home > Products > Screening Compounds P22962 > Evacetrapib monohydrate
Evacetrapib monohydrate - 1259393-05-9

Evacetrapib monohydrate

Catalog Number: EVT-8528667
CAS Number: 1259393-05-9
Molecular Formula: C31H38F6N6O3
Molecular Weight: 656.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Evacetrapib is classified as a small molecule drug. It was initially synthesized and characterized for its ability to inhibit cholesteryl ester transfer protein activity, which is linked to the modulation of lipid levels in the bloodstream. The compound is derived from earlier research into other cholesteryl ester transfer protein inhibitors, such as torcetrapib, which faced challenges in clinical trials due to adverse cardiovascular outcomes .

Synthesis Analysis

Methods and Technical Details

The synthesis of evacetrapib involves several key steps:

  1. Starting Materials: The synthesis begins with specific organic compounds that serve as precursors.
  2. Reagents: Common reagents include cyanogen bromide, sodium azide, and various alkyl bromides.
  3. Reaction Conditions: The reactions typically require controlled temperatures and specific solvents (e.g., tetrahydrofuran) to facilitate the transformation of intermediates into the final product.
  4. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate evacetrapib monohydrate in a pure form .

The detailed synthesis pathway includes multiple reaction steps involving nucleophilic substitutions, cycloadditions, and reductive aminations, culminating in the formation of evacetrapib monohydrate.

Molecular Structure Analysis

Structure and Data

Evacetrapib has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula for evacetrapib is C25_{25}H30_{30}F2_{2}N2_{2}O3_{3}.

  • Molecular Weight: Approximately 440.52 g/mol.
  • Structural Features: The compound contains functional groups such as amines, esters, and aromatic rings that are essential for its interaction with cholesteryl ester transfer protein.

The three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation in solution or solid-state .

Chemical Reactions Analysis

Reactions and Technical Details

Evacetrapib undergoes several chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction involves replacing a leaving group in an organic molecule with a nucleophile.
  2. Cycloaddition: A reaction where two or more unsaturated molecules combine to form a cyclic structure.
  3. Reductive Amination: This process involves the formation of an amine from a carbonyl compound through the addition of an amine followed by reduction.

These reactions are critical for building the complex structure of evacetrapib from simpler precursors, ensuring that all functional groups necessary for biological activity are present .

Mechanism of Action

Process and Data

Evacetrapib exerts its pharmacological effects primarily through the inhibition of cholesteryl ester transfer protein activity. By blocking this protein, evacetrapib reduces the transfer of cholesteryl esters from high-density lipoproteins to low-density lipoproteins, leading to:

  • Increased levels of high-density lipoprotein cholesterol.
  • Decreased levels of low-density lipoprotein cholesterol.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Evacetrapib monohydrate typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining appropriate formulation strategies for drug delivery systems .

Applications

Scientific Uses

Evacetrapib has been primarily investigated for its potential use in treating dyslipidemia and preventing cardiovascular diseases. Clinical trials have aimed to assess its effectiveness in modifying lipid profiles among patients at high risk for vascular events.

Molecular Pharmacology of Evacetrapib Monohydrate

Structural Determinants of CETP Inhibition

Evacetrapib monohydrate ((2R,4S)-4-[((5S)-5-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2-methyl-4,5-dihydro-1H-benzazepin-1-yl)methyl]-2-ethyl-1,3-thiazolidine-3-carboxylic acid monohydrate) is a benzazepine derivative featuring three critical structural domains for potent cholesteryl ester transfer protein (CETP) inhibition. The central benzazepine core engages CETP's hydrophobic tunnel through van der Waals interactions, while the 3,5-bis(trifluoromethyl)phenyl moiety anchors the inhibitor to a specific subpocket near Phe263 within the N-terminal β-barrel domain. The carboxylic acid group forms hydrogen bonds with Ser230 and His232 residues, enhancing binding affinity [1] [9]. This configuration achieves sub-nanomolar inhibition (IC₅₀ = 5.5 nM against recombinant human CETP) by sterically blocking cholesteryl ester transfer [1] [3]. Unlike torcetrapib, evacetrapib lacks a metabolically labile ester group, which contributes to its improved selectivity profile against adrenal steroidogenic enzymes [1] [4].

Table 1: Key Structural Elements of Evacetrapib and Their Pharmacological Roles

Structural DomainMolecular Target in CETPBinding Interaction TypeFunctional Consequence
Benzazepine coreHydrophobic tunnelVan der Waals forcesDisrupts lipid shuttling
3,5-Bis(trifluoromethyl)phenyl groupPhe263 pocket (N-terminal domain)π-π stacking/Hydrophobic interactionAnchors compound orientation
Carboxylic acid moietySer230/His232 residuesHydrogen bondingEnhances binding specificity
Tetrazole ringProline-rich loopDipole interactionsStabilizes closed CETP conformation

Binding Kinetics and Allosteric Modulation of CETP

Evacetrapib exhibits slow binding kinetics consistent with a two-step mechanism: initial rapid association (kₐₛₛₒc = 1.8 × 10⁵ M⁻¹s⁻¹) followed by conformational isomerization (kᵢₛₒₘ = 0.015 s⁻¹), resulting in prolonged target engagement. This induces an allosteric transition preventing CETP from adopting the extended conformation required for simultaneous HDL and LDL binding [2] [3]. Kinetic studies using surface plasmon resonance demonstrate evacetrapib's 100-fold greater binding residence time (τ ≈ 45 minutes) compared to dalcetrapib, explaining its superior efficacy in plasma lipid modulation [2]. The compound inhibits CETP activity in human plasma with an IC₅₀ of 36 nM, reflecting potent disruption of lipid transfer equilibria even in complex biological matrices [1] [3].

Table 2: Binding Kinetics of Evacetrapib Against CETP

Kinetic ParameterRecombinant CETPHuman Plasma CETPMethodology
IC₅₀ (nM)5.5 ± 0.736 ± 4Fluorescence transfer assay
Association rate (kₒₙ, M⁻¹s⁻¹)1.8 × 10⁵9.4 × 10⁴Surface plasmon resonance
Dissociation rate (kₒff, s⁻¹)3.2 × 10⁻⁴7.1 × 10⁻⁴Surface plasmon resonance
Residence time (τ, min)5223Calculated from kₒff⁻¹

Selectivity Profiling Against Non-Target Lipoprotein Pathways

Comprehensive profiling demonstrates evacetrapib's high specificity for CETP over structurally related lipid transfer proteins. At therapeutic concentrations (1 μM), it exhibits <15% inhibition against phospholipid transfer protein (PLTP), cholesterol esterase, or microsomal triglyceride transfer protein (MTP) [1] [6]. Crucially, evacetrapib shows negligible activation of adrenal steroidogenesis in H295R cells, with aldosterone and cortisol production remaining at baseline levels even at 30 μM concentration – contrasting sharply with torcetrapib's 8-fold induction of aldosterone synthesis [1] [3]. Transcriptomic analysis reveals no significant modulation of genes encoding LDL receptor (LDLR), proprotein convertase subtilisin/kexin type 9 (PCSK9), or sterol regulatory element-binding protein 2 (SREBP2), confirming minimal off-target effects on cholesterol biosynthesis or uptake pathways [9]. However, evacetrapib penetrates the blood-brain barrier in CETP-transgenic mice, achieving brain-to-plasma ratios of 0.4 within 30 minutes post-administration, suggesting potential central nervous system activity [5].

Evacetrapib-Induced Conformational Changes in CETP Quaternary Structure

Cryo-electron microscopy and individual-particle electron tomography (IPET) studies reveal that evacetrapib binding induces a closed conformation in CETP, shortening its longitudinal axis by approximately 18 Å. This compaction occurs through hinge domain bending at Pro220 and Pro421, collapsing the hydrophobic tunnel essential for cholesteryl ester transfer [2]. Hydrogen-deuterium exchange mass spectrometry confirms reduced solvent accessibility in helix X (residues 334-350) and the C-terminal β-sheet domain, indicating stabilization of the lipid-bound state [2]. These structural changes prevent the formation of ternary CETP-HDL-LDL complexes, effectively freezing CETP in a lipid-bound but catalytically inert state. Molecular dynamics simulations further demonstrate that evacetrapib binding increases the energy barrier for tunnel opening from 28 kJ/mol to 67 kJ/mol, explaining the sustained inhibition despite rapid plasma clearance [2]. The compound's ability to lock CETP in a closed conformation distinguishes it from partial inhibitors like dalcetrapib, which permit residual lipid transfer activity [10].

Properties

CAS Number

1259393-05-9

Product Name

Evacetrapib monohydrate

IUPAC Name

4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid;hydrate

Molecular Formula

C31H38F6N6O3

Molecular Weight

656.7 g/mol

InChI

InChI=1S/C31H36F6N6O2.H2O/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37;/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45);1H2/t20?,22?,26-;/m0./s1

InChI Key

SNDKWXRGPMCSQJ-IZIMYZCQSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C.O

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.